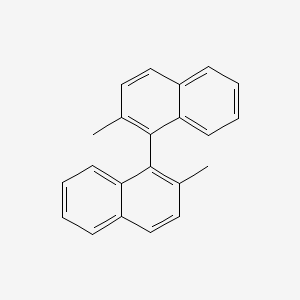

2,2'-Dimethyl-1,1'-binaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFKMDVFWYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186503 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32834-84-7, 60536-98-3 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethyl-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2,2'-Dimethyl-1,1'-binaphthyl: Synthesis, Properties, and Applications

Introduction: The Significance of Axially Chiral Binaphthyls

The 1,1'-binaphthyl scaffold represents a cornerstone of modern asymmetric synthesis. These axially chiral compounds, lacking a stereogenic carbon atom but possessing restricted rotation around the C1-C1' bond, have found extensive application as privileged structures in the development of chiral ligands and catalysts.[1][2] Their C₂-symmetric framework provides a well-defined and predictable chiral environment, crucial for achieving high levels of enantioselectivity in a wide array of chemical transformations.[3] Among the vast library of binaphthyl derivatives, (R)-2,2'-Dimethyl-1,1'-binaphthyl stands out as a fundamental building block and a chiral ligand in its own right. This technical guide provides a comprehensive overview of its synthesis, key physical and chiroptical properties, and applications for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Synthesis of (R)-2,2'-Dimethyl-1,1'-binaphthyl: A Two-Stage Approach

The most common and practical route to enantiomerically pure (R)-2,2'-Dimethyl-1,1'-binaphthyl involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution. While direct asymmetric synthesis methodologies are continually being developed for binaphthyl compounds, resolution of the racemate remains a robust and widely accessible method.

Stage 1: Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl

The synthesis of the racemic precursor is typically achieved through the oxidative coupling of 2-methylnaphthalene. While various methods for aryl-aryl bond formation exist, the Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a reliable route.[4][5]

Conceptual Workflow for Racemic Synthesis:

Caption: General workflow for the synthesis of racemic 2,2'-Dimethyl-1,1'-binaphthyl.

Experimental Protocol: Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl via Ullmann Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

-

Preparation of 1-iodo-2-methylnaphthalene: 2-Methylnaphthalene is first halogenated to provide the necessary aryl halide precursor. This can be achieved using various standard iodination reagents.

-

Ullmann Coupling Reaction:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.0 eq).

-

Under a nitrogen atmosphere, add dry, high-boiling solvent such as dimethylformamide (DMF).

-

Add 1-iodo-2-methylnaphthalene (1.0 eq) to the suspension.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the copper salts.

-

The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield racemic 2,2'-dimethyl-1,1'-binaphthyl.

-

Stage 2: Resolution of Racemic 2,2'-Dimethyl-1,1'-binaphthyl

The separation of the enantiomers of 2,2'-dimethyl-1,1'-binaphthyl can be achieved through several methods, with preparative chiral High-Performance Liquid Chromatography (HPLC) being a highly effective and versatile technique.[6][7] Classical resolution involving the formation of diastereomeric salts with a chiral resolving agent is another viable, albeit often more laborious, approach.[8]

Workflow for Chiral Resolution by Preparative HPLC:

Caption: Workflow for the resolution of racemic 2,2'-Dimethyl-1,1'-binaphthyl via preparative chiral HPLC.

Experimental Protocol: Resolution by Preparative Chiral HPLC

-

Method Development: An analytical chiral HPLC method is first developed to achieve baseline separation of the enantiomers. This involves screening different chiral stationary phases (CSPs) and mobile phase compositions.

-

Sample Preparation: The racemic 2,2'-dimethyl-1,1'-binaphthyl is dissolved in a suitable solvent that is compatible with the chosen mobile phase.

-

Preparative HPLC:

-

The preparative HPLC system is equilibrated with the optimized mobile phase.

-

The dissolved racemic mixture is injected onto the preparative chiral column.

-

The eluent is monitored using a UV detector, and the fractions corresponding to each enantiomer are collected separately.

-

-

Enantiomer Recovery: The collected fractions are concentrated under reduced pressure to yield the enantiomerically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl. The enantiomeric excess (ee) of each fraction should be determined using the analytical chiral HPLC method.

Properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl

A thorough understanding of the physical, spectroscopic, and chiroptical properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl is essential for its effective application.

Physical Properties

The physical properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈ | [9] |

| Molecular Weight | 282.38 g/mol | [9] |

| Melting Point | 84 °C | |

| Boiling Point | 401.8 ± 30.0 °C (Predicted) | |

| Density | 0.989 g/mL at 25 °C | |

| Appearance | White to off-white crystalline powder |

Spectroscopic Properties

Spectroscopic data is critical for the identification and characterization of (R)-2,2'-Dimethyl-1,1'-binaphthyl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The methyl protons of 2,2'-dimethyl-1,1'-binaphthyls have been used to study their ground-state conformations.[10]

-

Chiroptical Properties: The chiroptical properties, particularly Circular Dichroism (CD) spectroscopy, are fundamental to understanding the stereochemistry and conformational behavior of this molecule. The dihedral angle between the two naphthyl rings is a key structural parameter that significantly influences the CD spectrum.[11] Studies have shown a quantitative relationship between this dihedral angle and the wavelength splitting of the 220 nm couplet in the CD spectra of 2,2'-homosubstituted 1,1'-binaphthyls.[11]

| Spectroscopic Data | Description | Reference |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic and methyl protons. | [10] |

| ¹³C NMR | The spectrum will display resonances for all 22 carbon atoms in the molecule. | |

| Circular Dichroism (CD) | The CD spectrum is a powerful tool for determining the absolute configuration and studying the solution conformation. | [11] |

| Specific Rotation [α]D | A key parameter for characterizing the enantiopurity of the sample. |

Structural and Conformational Analysis

The three-dimensional structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl has been determined by X-ray crystallography.[12] The molecule adopts a twisted conformation with a specific dihedral angle between the two naphthalene rings, which is the source of its chirality. In solution, the molecule is not static, and the dihedral angle can fluctuate. Conformational analysis has been a subject of interest, with studies employing both experimental techniques like CD spectroscopy and computational methods.[11][13] The optical stability of (+)-2,2'-dimethyl-1,1'-binaphthyl is noteworthy, as it has been shown to resist racemization in solution.[10] This high rotational barrier is a key feature of the 1,1'-binaphthyl scaffold.[14]

Applications in Asymmetric Catalysis

The primary application of (R)-2,2'-Dimethyl-1,1'-binaphthyl and its derivatives is in the field of asymmetric catalysis, where they serve as chiral ligands for a variety of metal-catalyzed transformations.[15] The rigid and well-defined chiral environment provided by the binaphthyl backbone allows for effective transfer of stereochemical information from the ligand to the substrate.

While the parent (R)-2,2'-Dimethyl-1,1'-binaphthyl can be used as a ligand, it more commonly serves as a precursor for the synthesis of more complex and highly effective chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The methyl groups can be functionalized to introduce phosphine, amine, or other coordinating groups.

Potential Applications Include:

-

Asymmetric Hydrogenation: Ruthenium and rhodium complexes of BINAP and its derivatives are highly effective catalysts for the enantioselective hydrogenation of a wide range of substrates.[16]

-

Asymmetric C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be rendered enantioselective through the use of chiral binaphthyl-based phosphine ligands.[3]

-

Asymmetric C-H Activation: Recent research has explored the use of novel binaphthyl-based ligands for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions.[2]

Conclusion and Future Outlook

(R)-2,2'-Dimethyl-1,1'-binaphthyl is a fundamentally important molecule in the realm of asymmetric synthesis. Its robust synthesis, high optical stability, and well-defined chiral architecture make it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. The continued development of new synthetic routes to this and other binaphthyl derivatives, along with the exploration of their applications in novel catalytic systems, will undoubtedly lead to further advancements in the field of stereoselective synthesis. The ability to precisely control the three-dimensional arrangement of atoms in a molecule is a central goal of modern chemistry, and chiral binaphthyls like (R)-2,2'-Dimethyl-1,1'-binaphthyl will continue to play a pivotal role in achieving this objective.

References

- 1. Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts: oxidative coupling and tandem glaser/oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. alfachemic.com [alfachemic.com]

- 10. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 16. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Analysis of (S)-2,2'-Dimethyl-1,1'-binaphthyl

Abstract

(S)-2,2'-Dimethyl-1,1'-binaphthyl stands as a cornerstone in the field of asymmetric synthesis and stereochemistry. Its unique C₂-symmetric, axially chiral structure, arising from hindered rotation (atropisomerism) around the C1-C1' bond, makes it a privileged scaffold for chiral ligands and auxiliaries.[1][2] A thorough understanding of its three-dimensional structure is paramount for designing effective catalysts and predicting stereochemical outcomes in chemical transformations. This technical guide provides a comprehensive analysis of the structural elucidation of (S)-2,2'-Dimethyl-1,1'-binaphthyl, detailing the critical experimental and computational methodologies employed by researchers and drug development professionals. We will explore its synthesis, conformational dynamics, and the spectroscopic and crystallographic techniques that define its unique architecture.

Introduction: The Significance of Atropisomeric Binaphthyls

Atropisomeric biaryls, such as (S)-2,2'-Dimethyl-1,1'-binaphthyl, represent a fascinating class of chiral molecules that lack a traditional stereocenter. Their chirality is a consequence of restricted rotation around a single bond, leading to enantiomers that are stable and separable at room temperature.[3] The binaphthyl backbone provides a rigid and well-defined chiral environment, which is highly sought after in asymmetric catalysis for applications in pharmaceuticals, agrochemicals, and materials science.[4][5] The efficacy of these molecules is intrinsically linked to their dihedral angle—the angle between the two naphthalene rings—which dictates the precise spatial arrangement of substituents and, consequently, the stereochemical course of a catalyzed reaction.[1][6] This guide will delve into the critical techniques used to probe and confirm this pivotal structural feature.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-2,2'-Dimethyl-1,1'-binaphthyl is a crucial first step in its application. The synthesis typically involves the oxidative coupling of a 2-naphthol derivative, followed by a resolution step. A common and effective method is the Ullmann coupling of 1-bromo-2-methylnaphthalene.

Illustrative Synthetic Pathway

The following diagram outlines a representative synthetic approach to chiral binaphthyl compounds, starting from 2-naphthol. This multi-step process involves an initial oxidative coupling to form the racemic binaphthyl scaffold, followed by chiral resolution.

References

- 1. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cms-content.bates.edu [cms-content.bates.edu]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Dimethyl-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The inherent three-dimensionality of molecules is a cornerstone of modern chemistry, with stereochemistry profoundly influencing biological activity and material properties. Within this landscape, atropisomers—stereoisomers arising from restricted rotation about a single bond—present a unique and powerful class of chiral molecules. Among these, the 1,1'-binaphthyl scaffold has emerged as a privileged structure, providing a rigid and tunable C₂-symmetric framework that has been extensively exploited in asymmetric catalysis and materials science. This guide provides a detailed exploration of a key derivative, 2,2'-Dimethyl-1,1'-binaphthalene, focusing on its intricate molecular structure, conformational dynamics, and the foundational principles that govern its utility as a chiral auxiliary.

The Phenomenon of Atropisomerism in Binaphthyls

Unlike stereoisomerism originating from a chiral center, the chirality of this compound is axial, residing along the C1-C1' bond connecting the two naphthalene rings. The steric hindrance imposed by the methyl groups at the 2 and 2' positions restricts free rotation around this pivotal bond, giving rise to two stable, non-superimposable, mirror-image conformations known as atropisomers.[1] The stability of these enantiomers is determined by the rotational energy barrier, which is the energy required to overcome the steric clash during the interconversion of the two forms. For 2,2'-disubstituted 1,1'-binaphthyls, the size of the substituent is the dominant factor influencing this barrier.[2]

The racemization process, or the conversion of one enantiomer into an equal mixture of both, can occur through two primary pathways: a syn pathway, where the 2 and 2' substituents pass by each other, and an anti pathway, where they move away from each other. For 2,2'-dimethyl-1,1'-binaphthyl, the anti racemization mechanism is considered the viable route for interconversion.[2]

Caption: Interconversion of (R) and (S) atropisomers of this compound proceeds through a high-energy planar transition state.

Molecular Structure and Conformational Analysis

The defining structural feature of this compound is the dihedral angle (θ) between the planes of the two naphthalene rings. This angle is the primary determinant of the molecule's overall shape and its chiral environment.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray diffraction studies on single crystals of (R)-2,2'-dimethyl-1,1'-binaphthalene provide a precise snapshot of its solid-state conformation. These studies have revealed a non-planar structure with a specific dihedral angle.[3] The inter-ring bond length and torsion angles are crucial parameters for understanding the steric strain and packing forces within the crystal lattice.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁ | [3] |

| a (Å) | 11.24420(11) | [3] |

| b (Å) | 10.56190(9) | [3] |

| c (Å) | 13.27180(13) | [3] |

| β (°) | 90.7041(9) | [3] |

| Ring Torsion Angle (θ) | 87.7° | [3] |

Solution-State Conformation: Spectroscopic and Computational Approaches

While solid-state analysis is invaluable, the conformation in solution is often more relevant to the molecule's application in chemical reactions. In solution, various experimental and theoretical methods converge on a quasi-orthogonal conformation for 1,1'-binaphthyl derivatives, with a dihedral angle of approximately 90°.[4]

Circular Dichroism (CD) Spectroscopy: This technique is particularly powerful for studying chiral molecules in solution. For 1,1'-binaphthyl derivatives, there is a quantitative relationship between the dihedral angle (θ) and the wavelength splitting (Δλmax) of the 220 nm couplet in the CD spectrum.[4][5] This relationship provides a reliable method for assessing the solution-state conformation, as it is largely independent of solvent and concentration.[4][5]

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of binaphthyls.[6][7] These studies can predict the relative energies of different conformers, the transition state structures for racemization, and the corresponding rotational energy barriers. Theoretical analyses for 1,1'-binaphthyl derivatives are generally in good agreement with experimental findings, confirming the preference for a non-planar, chiral conformation.[2]

Synthesis and Resolution of Enantiomers

The utility of this compound in asymmetric synthesis is contingent on the availability of its enantiomerically pure forms. This necessitates both an efficient synthetic route to the racemic mixture and a robust method for resolving the enantiomers.

Synthesis of Racemic this compound

The synthesis of 1,1'-binaphthyl derivatives can be achieved through various methods, with oxidative coupling of the corresponding naphthol precursors being a common strategy.[8] For this compound, specific synthetic protocols have been developed.

Resolution of Enantiomers

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. Several resolution techniques have been successfully applied to binaphthyl derivatives, including:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[9]

Caption: General workflow for the resolution of racemic 2,2'-dimethyl-1,1'-binaphthyl into its pure enantiomers.

Applications in Asymmetric Catalysis

The C₂-symmetric and conformationally robust nature of 2,2'-disubstituted-1,1'-binaphthyls makes them exceptional chiral ligands for a wide array of transition metal-catalyzed asymmetric reactions.[10][11][12] The binaphthyl backbone provides a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.

Derivatives of this compound can be functionalized to create a variety of ligands, such as phosphines (analogs of BINAP), diamines (analogs of BINAM), and diols (analogs of BINOL), which have been successfully employed in:

-

Asymmetric Hydrogenation: The reduction of prochiral olefins and ketones to chiral alkanes and alcohols.

-

Asymmetric C-C Bond Formation: Including Diels-Alder reactions, Suzuki couplings, and diethylzinc additions to aldehydes.[11][13]

-

Asymmetric C-H Activation: The enantioselective functionalization of C-H bonds.[14]

The structural pliancy of the binaphthyl framework allows it to chelate a diverse range of metal centers without significant strain, contributing to its versatility as a ligand scaffold.[5]

Conclusion

This compound stands as a quintessential example of a molecule whose function is intricately tied to its unique three-dimensional structure. Its axial chirality, arising from the sterically hindered rotation about the C1-C1' bond, creates a stable and well-defined chiral environment. The combination of experimental techniques, such as X-ray crystallography and CD spectroscopy, with computational modeling provides a comprehensive understanding of its conformational behavior in both the solid state and in solution. This deep structural knowledge has been paramount in harnessing the potential of this compound and its derivatives as powerful tools in the field of asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital in the pharmaceutical and fine chemical industries.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. myuchem.com [myuchem.com]

- 11. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Atropisomeric Stability of 2,2'-Dimethyl-1,1'-Binaphthyl Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Axis of Chirality in Modern Chemistry

In the landscape of modern chemical synthesis and drug discovery, the precise control of a molecule's three-dimensional architecture is paramount. Among the fascinating stereochemical phenomena, atropisomerism—chirality arising from hindered rotation around a single bond—presents both a formidable challenge and a unique opportunity. The 1,1'-binaphthyl scaffold, a cornerstone of asymmetric catalysis and materials science, serves as a quintessential example of this phenomenon.[1][2] This guide provides an in-depth exploration of the atropisomeric stability of 2,2'-dimethyl-1,1'-binaphthyl derivatives, offering a blend of fundamental principles, practical methodologies, and expert insights for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of facts to an elucidation of the underlying causality that governs the conformational behavior of these remarkable molecules.

Understanding Atropisomerism in the Binaphthyl System

Atropisomerism in 1,1'-binaphthyls arises from the sterically hindered rotation about the C1-C1' bond connecting the two naphthalene rings.[3] The substituents at the 2, 2', 8, and 8' positions play a crucial role in restricting this rotation. In the case of 2,2'-dimethyl-1,1'-binaphthyl, the methyl groups at the 2 and 2' positions create a significant steric barrier, slowing the interconversion between the two enantiomeric conformers to a rate that allows for their separation and study at ambient temperatures.[4]

The stability of these atropisomers is quantified by the free energy of activation (ΔG‡) for racemization, which is the energy barrier that must be overcome for one enantiomer to convert into the other. A higher ΔG‡ corresponds to greater atropisomeric stability and a longer half-life (t½) for racemization. For a pair of atropisomers to be considered stable and resolvable at a given temperature, the rotational barrier must be sufficiently high to prevent significant interconversion on the timescale of the experiment or application.

The racemization of 1,1'-binaphthyl derivatives can proceed through two primary pathways: a syn-periplanar and an anti-periplanar transition state. In the syn pathway, the substituents at the 2 and 2' positions pass by each other on the same side of the molecule, while in the anti pathway, they pass by on opposite sides. For many 2,2'-disubstituted-1,1'-binaphthyls, the anti pathway is generally favored due to reduced steric hindrance.[4]

Factors Influencing the Rotational Barrier

The atropisomeric stability of 2,2'-dimethyl-1,1'-binaphthyl derivatives is not a fixed property but is influenced by a variety of structural and environmental factors. A thorough understanding of these factors is critical for the rational design of atropisomeric molecules with desired conformational properties.

Steric Effects of Substituents

The size of the substituents at the ortho (2, 2', 7, 7') and peri (8, 8') positions of the binaphthyl core is the most significant factor determining the rotational barrier.[4][5] Larger substituents lead to greater steric repulsion in the transition state of rotation, thereby increasing the energy barrier to racemization. For instance, replacing the methyl groups in 2,2'-dimethyl-1,1'-binaphthyl with bulkier groups would be expected to enhance its atropisomeric stability. Conversely, the parent 1,1'-binaphthyl has a much lower rotational barrier and racemizes readily at room temperature.[4]

Electronic Effects

While steric effects are dominant, electronic effects of substituents can also modulate the rotational barrier, albeit to a lesser extent. Electron-withdrawing or electron-donating groups can influence the bond length and electron density of the C1-C1' bond, which can in turn affect the energy of the transition state. However, studies have shown that the racemization barrier is largely insensitive to the electron-withdrawing power of the substituents.[4][5]

Solvent Effects

The polarity of the solvent can have a minor influence on the racemization barrier. Solvents that can stabilize the transition state relative to the ground state may lower the barrier. However, for many binaphthyl derivatives, the effect of the solvent on the racemization energy barrier is often slight.[4]

Temperature

Temperature has a profound impact on the rate of racemization. According to the Eyring equation, the rate constant for racemization increases exponentially with temperature.[6][7][8][9][10] This relationship is fundamental to the experimental determination of rotational barriers, as will be discussed in the following sections.

The following diagram illustrates the key factors influencing the rotational barrier in 2,2'-dimethyl-1,1'-binaphthyl derivatives.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Eyring equation - Wikipedia [en.wikipedia.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]

An In-depth Technical Guide to the Synthesis of Chiral 2,2'-Dimethyl-1,1'-binaphthyl-8,8'-diamine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for obtaining enantiomerically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine. This axially chiral diamine is a valuable building block in the design of specialized ligands for asymmetric catalysis and as a scaffold in materials science. The synthesis commences with the oxidative coupling of a suitable naphthalene precursor, followed by functional group manipulations to install the diamine moiety. A key focus of this guide is the resolution of the resulting racemic mixture via diastereomeric salt formation with a chiral resolving agent, a classic and effective method for obtaining the pure enantiomers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and detailed, actionable protocols.

Introduction: The Significance of Axially Chiral Binaphthyl Diamines

The 1,1'-binaphthyl framework is a cornerstone of asymmetric synthesis. Its C₂-symmetric, atropisomeric nature provides a well-defined and rigid chiral environment, which is highly effective in inducing stereoselectivity in a vast array of chemical transformations when incorporated into ligands and catalysts.[1] While 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives are widely utilized, substitution at the 8,8'-positions offers a unique steric and electronic environment. The introduction of methyl groups at the 2,2'-positions further refines the chiral pocket, making the target molecule, 2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine, a ligand of significant interest for developing highly selective catalytic systems.

The primary challenge in accessing these powerful chiral molecules lies in the efficient separation of their enantiomers from a racemic mixture, as direct asymmetric synthesis can often be complex and less versatile. This guide, therefore, presents a reliable two-part strategy: the synthesis of the racemic diamine followed by its resolution.

Synthetic Strategy Overview

The synthesis of chiral 2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine is approached in two major stages. The first is the construction of the racemic binaphthyl backbone with the desired functionalities. The second, and more critical stage for applications in asymmetric catalysis, is the resolution of the enantiomers.

References

The Tipping Point of Chirality: An In-depth Technical Guide to the Racemization Barrier of 2,2'-Disubstituted-1,1'-Binaphthyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1'-binaphthyl scaffold represents a cornerstone of modern stereochemistry, underpinning a vast array of chiral ligands, catalysts, and pharmacologically active molecules. The phenomenon of atropisomerism, arising from hindered rotation about the C1-C1' bond, imbues these molecules with a unique form of axial chirality. The energetic threshold for the interconversion of these atropisomers—the racemization barrier—is a critical parameter that dictates their stereochemical stability and, consequently, their utility. This in-depth technical guide provides a comprehensive exploration of the racemization barrier in 2,2'-disubstituted-1,1'-binaphthyls. We will delve into the fundamental principles governing this barrier, detail robust experimental and computational methodologies for its determination, and discuss its profound implications in asymmetric catalysis and drug development. This guide is intended to serve as a valuable resource for researchers seeking to understand, predict, and manipulate the rotational dynamics of this privileged chiral scaffold.

The Phenomenon of Atropisomerism in Binaphthyl Systems

Atropisomerism is a form of stereoisomerism resulting from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers, or "atropisomers". In the case of 2,2'-disubstituted-1,1'-binaphthyls, the bulky substituents at the 2 and 2' positions (and to a lesser extent, the 8 and 8' positions) sterically clash during rotation around the C1-C1' bond, creating a significant energy barrier to racemization.[1] These stable, non-interconverting enantiomers possess axial chirality and are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis.

The magnitude of this rotational barrier is of paramount importance. A high barrier (typically > 20-22 kcal/mol at room temperature) signifies that the enantiomers are configurationally stable and can be isolated and utilized as distinct chemical entities.[2] This stability is the bedrock of their application in asymmetric synthesis, where a stereochemically defined ligand is essential for inducing enantioselectivity. Conversely, a low barrier indicates rapid interconversion, rendering the system effectively achiral under ambient conditions.

Factors Influencing the Racemization Barrier

The rotational barrier in 2,2'-disubstituted-1,1'-binaphthyls is not a fixed value but is exquisitely sensitive to the nature of the substituents. A thorough understanding of these influencing factors is crucial for the rational design of binaphthyl-based molecules with desired stereochemical properties.

Steric Hindrance: The Dominant Force

The primary determinant of the racemization barrier is the steric bulk of the substituents at the 2 and 2' positions.[3] Larger substituents lead to more severe steric clashes in the planar transition state of rotation, thereby increasing the energy barrier. This principle is fundamental to the design of configurationally stable binaphthyls. For instance, the parent 1,1'-binaphthyl has a relatively low rotational barrier, whereas the introduction of hydroxyl groups in 1,1'-bi-2-naphthol (BINOL) or diphenylphosphino groups in 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) significantly raises this barrier, rendering them stereochemically robust at room temperature.[4]

Electronic Effects: A Subtle but Significant Contribution

While steric effects are paramount, electronic factors also play a role in modulating the rotational barrier. The electronic nature of the substituents can influence the bond length and electron density of the C1-C1' bond, as well as non-covalent interactions within the molecule. However, studies have shown that the racemization barrier is largely insensitive to the electron-withdrawing or electron-donating character of the substituents.[3][5] This suggests that direct electronic stabilization or destabilization of the transition state is a less significant factor compared to the overwhelming influence of steric repulsion.[6]

Intramolecular Hydrogen Bonding: A Double-Edged Sword

The presence of functional groups capable of forming intramolecular hydrogen bonds, such as hydroxyl or amino groups, can have a more complex and sometimes counterintuitive effect on the racemization barrier. In some cases, intramolecular hydrogen bonding can stabilize the ground-state conformation, thereby increasing the energy required to reach the transition state. Conversely, in other systems, hydrogen bonding may preferentially stabilize the transition state, leading to a lower rotational barrier. The precise impact depends on the geometry of the hydrogen bond in both the ground and transition states.

Experimental Determination of the Racemization Barrier

The quantitative determination of the racemization barrier is essential for characterizing new binaphthyl derivatives and for understanding their behavior in various applications. Several experimental techniques can be employed for this purpose, with dynamic chromatography and circular dichroism spectroscopy being the most common.

Dynamic High-Performance Liquid Chromatography (DHPLC)

Dynamic HPLC is a powerful technique for studying the kinetics of stereoisomer interconversion. By analyzing a racemic mixture of a binaphthyl derivative on a chiral stationary phase (CSP) at various temperatures, it is possible to observe the transition from two distinct enantiomeric peaks at low temperatures to a coalesced, single peak at higher temperatures where racemization is rapid on the chromatographic timescale.[7]

-

Chiral Method Development:

-

Develop a baseline chiral HPLC method capable of separating the enantiomers of the target binaphthyl derivative. This typically involves screening different chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions (normal-phase or reversed-phase).[8][9]

-

The goal is to achieve a good resolution (Rs > 1.5) between the enantiomer peaks at a low temperature where racemization is negligible.

-

-

Temperature-Dependent Analysis:

-

Inject the racemic sample onto the chiral column at a series of increasing temperatures. A column oven with precise temperature control is essential.

-

Record the chromatograms at each temperature, observing the changes in peak shape and resolution. As the temperature increases, the peaks will broaden and eventually coalesce.[7]

-

-

Data Analysis and Barrier Calculation:

-

The rate constant for racemization (k) at each temperature can be determined from the chromatographic profiles using specialized software or by analyzing the peak shape (e.g., using the coalescence method or complete line-shape analysis).

-

Plot ln(k) versus 1/T (Eyring plot). The slope of this plot is equal to -ΔH‡/R, and the intercept is ln(A) - ΔS‡/R, where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, and R is the gas constant.

-

The Gibbs free energy of activation (ΔG‡), which represents the racemization barrier, can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] This technique is particularly well-suited for monitoring the racemization of an enantiomerically enriched sample over time.

-

Sample Preparation:

-

Prepare a solution of an enantiomerically enriched sample of the binaphthyl derivative in a suitable solvent. The concentration should be optimized to give a strong CD signal in the wavelength range of interest.

-

-

Time- and Temperature-Dependent CD Measurements:

-

Data Analysis and Barrier Calculation:

-

The racemization process follows first-order kinetics. The rate constant (k) can be determined by fitting the time-dependent CD data to a first-order decay equation.

-

Repeat the experiment at several different temperatures to obtain a series of rate constants.

-

Construct an Eyring plot (ln(k) vs. 1/T) and calculate the activation parameters (ΔH‡, ΔS‡, and ΔG‡) as described for the DHPLC method.

-

Computational Determination of the Racemization Barrier

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the racemization barriers of binaphthyls.[1] DFT calculations can provide valuable insights into the geometry of the ground and transition states and the energetic profile of the rotational pathway.

Workflow for DFT Calculation of the Racemization Barrier

-

Ground State Geometry Optimization:

-

Construct the 3D structure of the 2,2'-disubstituted-1,1'-binaphthyl molecule.

-

Perform a geometry optimization of the ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13]

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Transition State Search:

-

The transition state for rotation is typically a planar or near-planar conformation.

-

Perform a transition state search (e.g., using the QST2 or QST3 algorithm in Gaussian) starting from an initial guess of the planar structure.[14]

-

Alternatively, a relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the C2-C1-C1'-C2' bond to locate the maximum energy point.

-

-

Transition State Verification:

-

Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion around the C1-C1' bond.[14]

-

-

Barrier Calculation:

-

The racemization barrier (ΔE‡) is the difference in electronic energy between the transition state and the ground state.

-

For a more accurate determination of the Gibbs free energy of activation (ΔG‡), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.[15]

-

Diagram: Computational Workflow for Determining the Racemization Barrier

Caption: A streamlined workflow for the computational determination of the racemization barrier using DFT.

Data Presentation: A Comparative Analysis of Racemization Barriers

The following table summarizes experimentally determined and computationally calculated racemization barriers for a selection of 2,2'-disubstituted-1,1'-binaphthyls, illustrating the impact of different substituents.

| Substituent at 2,2' positions | Experimental ΔG‡ (kcal/mol) | Computational ΔG‡ (kcal/mol) | Reference(s) |

| -H | ~21-24 | ~23.0 | [1][3] |

| -OH (BINOL) | ~37-38 | ~39.3 | [3][16] |

| -OCH3 | ~33 | ~34.5 | [3] |

| -NH2 | ~39 | ~40.1 | [3] |

| -CH3 | ~49.5 | ~48.2 | [17] |

| -Br | ~35 | ~36.8 | [3] |

| -P(C6H5)2 (BINAP) | High (stable) | ~49.4 | [3] |

Note: The exact values can vary depending on the experimental conditions (solvent, temperature) and the level of theory used in the calculations.

Implications in Asymmetric Catalysis and Drug Development

The racemization barrier of 2,2'-disubstituted-1,1'-binaphthyls is not merely a theoretical curiosity; it has profound practical consequences in both academic research and industrial applications.

Asymmetric Catalysis: The Importance of Stereochemical Integrity

In asymmetric catalysis, chiral ligands derived from the binaphthyl scaffold, such as BINOL and BINAP, are used to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.[18][19] The success of these catalytic systems hinges on the configurational stability of the ligand. If the racemization barrier is too low, the ligand will racemize under the reaction conditions, leading to a loss of enantioselectivity and the formation of a racemic product. Therefore, a high racemization barrier is a prerequisite for an effective chiral ligand in asymmetric synthesis.

Diagram: Role of a Stably Chiral Binaphthyl Ligand in Asymmetric Catalysis

Caption: A high racemization barrier ensures the binaphthyl ligand maintains its chirality, enabling the formation of a stable chiral catalyst for enantioselective reactions.

Drug Development: A Double-Edged Sword

In the context of drug development, atropisomerism can be both a challenge and an opportunity.[20][21] If a drug candidate possesses a racemization barrier that is low enough to allow for interconversion under physiological conditions, the two atropisomers may exhibit different pharmacological profiles (e.g., efficacy, toxicity, metabolism). This can lead to complex pharmacokinetic and pharmacodynamic behavior.[2] Regulatory agencies often require the characterization and control of such stereoisomers.

Conversely, medicinal chemists can strategically introduce sterically demanding groups to create a high racemization barrier, thereby locking the molecule into a specific, more active conformation.[22] This can lead to improved potency and selectivity. In such cases, the drug is developed as a single, stable atropisomer.[20]

Conclusion

The racemization barrier of 2,2'-disubstituted-1,1'-binaphthyls is a critical parameter that governs their stereochemical behavior and, consequently, their utility in a wide range of chemical and biological applications. A thorough understanding of the factors that influence this barrier, coupled with robust experimental and computational methods for its determination, empowers researchers to design and synthesize novel binaphthyl-based molecules with tailored properties. As the demand for enantiomerically pure compounds in catalysis and medicine continues to grow, the principles and techniques outlined in this guide will remain essential for advancing these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. ntu.edu.sg [ntu.edu.sg]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. health.uconn.edu [health.uconn.edu]

- 13. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. drughunter.com [drughunter.com]

- 21. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the optical rotation of the atropisomeric enantiomers of 2,2'-Dimethyl-1,1'-binaphthyl. As a molecule of significant interest in asymmetric synthesis and materials science, understanding its chiroptical properties is paramount. This document delves into the foundational principles of chirality and polarimetry, the synthesis and resolution of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl, a detailed protocol for the measurement of its specific rotation, and a discussion of the structural and environmental factors influencing this key physical property. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of chiral binaphthyl derivatives.

Introduction to Atropisomerism and Optical Activity in Binaphthyls

The phenomenon of optical activity, the rotation of the plane of polarized light by a chiral molecule, is a fundamental concept in stereochemistry. In the case of 2,2'-Dimethyl-1,1'-binaphthyl, chirality does not arise from a stereogenic carbon atom but from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This type of stereoisomerism is known as atropisomerism , and the resulting enantiomers are stable at room temperature due to a significant energy barrier to rotation.[1]

The (R)- and (S)-enantiomers of 2,2'-Dimethyl-1,1'-binaphthyl are non-superimposable mirror images of each other and, as such, exhibit equal but opposite optical rotation. The direction and magnitude of this rotation are crucial identifiers of the absolute configuration and enantiomeric purity of a sample.

Synthesis and Resolution of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl

The preparation of enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl

The racemic mixture is commonly synthesized via an Ullmann coupling reaction of 2-methyl-1-iodonaphthalene. This reaction, typically mediated by copper, results in the formation of the C1-C1' bond, yielding a 50:50 mixture of the (R)- and (S)-enantiomers.

Chiral Resolution of Racemic 2,2'-Dimethyl-1,1'-binaphthyl

Several methods can be employed to separate the enantiomers of a racemic mixture. For binaphthyl derivatives, common techniques include:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as an enantiomerically pure acid or base, to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

-

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. The differential interaction of the (R)- and (S)-enantiomers with the chiral stationary phase leads to different retention times, enabling their isolation.[3]

The Core of Chiroptical Characterization: Optical Rotation

The defining chiroptical property of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl is their specific rotation, [α]. This is an intrinsic property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.

The Dihedral Angle's Decisive Role

The optical rotation of binaphthyl derivatives is intrinsically linked to the dihedral angle (θ) between the two naphthalene rings.[4] This angle, dictated by the steric hindrance between the substituents at the 2,2' and 8,8' positions, determines the helical twist of the molecule and, consequently, the sign and magnitude of the optical rotation and the corresponding circular dichroism (CD) spectra. For (S)-1,1'-binaphthyl derivatives, a positive 220 nm couplet in the CD spectrum is generally observed when the dihedral angle is less than approximately 110°.[4]

Quantitative Data for 2,2'-Dimethyl-1,1'-binaphthyl

The specific rotation of enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl has been experimentally determined. As is characteristic of enantiomers, the (R) and (S) forms exhibit rotations of equal magnitude but opposite sign. The precise values, along with the experimental conditions under which they were measured (e.g., solvent, concentration, temperature, and wavelength), are crucial for comparative analysis and enantiomeric excess determination. Detailed experimental values for a series of 2,2'-dimethyl-1,1'-binaphthyl derivatives can be found in the work by Di Bari, L., et al. (1999).[4]

| Enantiomer | Specific Rotation ([α]) | Measurement Conditions |

| (R)-2,2'-Dimethyl-1,1'-binaphthyl | Value to be obtained from cited reference | Details to be obtained from cited reference |

| (S)-2,2'-Dimethyl-1,1'-binaphthyl | Value to be obtained from cited reference | Details to be obtained from cited reference |

Note: It is imperative to consult the primary literature for the precise specific rotation values and the detailed experimental conditions.

Experimental Protocol: Measurement of Optical Rotation

The following protocol outlines the standardized procedure for measuring the optical rotation of a sample of 2,2'-Dimethyl-1,1'-binaphthyl using a polarimeter.

Instrumentation and Materials

-

Polarimeter (with sodium D-line, λ = 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Enantiomerically pure sample of (R)- or (S)-2,2'-Dimethyl-1,1'-binaphthyl

-

High-purity solvent (e.g., tetrahydrofuran [THF] or chloroform)

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh a precise amount of the enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl (e.g., 100 mg).

-

Quantitatively transfer the sample to a volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous.

-

Calculate the concentration (c) in g/mL.

-

-

Polarimeter Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a reading. This value should be zeroed or recorded as the blank correction.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

Use the following formula to calculate the specific rotation ([α]):

[α]λT = α / (l × c)

where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (D for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of specific rotation.

Factors Influencing Optical Rotation

Several experimental parameters can affect the measured optical rotation and must be carefully controlled for accurate and reproducible results.

-

Temperature: The specific rotation of a compound can be temperature-dependent. Therefore, measurements should be conducted at a constant, reported temperature.

-

Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.

-

Solvent: The nature of the solvent can influence the conformation of the chiral molecule and its interaction with light, thereby affecting the optical rotation. It is crucial to report the solvent used for the measurement.

-

Concentration: While specific rotation is theoretically independent of concentration, at high concentrations, intermolecular interactions can lead to deviations from linearity.

Conclusion

The optical rotation of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl is a critical parameter that defines their identity and purity. This guide has provided a detailed overview of the principles, synthesis, and measurement of this chiroptical property. A thorough understanding and precise measurement of optical rotation are essential for the successful application of these valuable chiral molecules in asymmetric catalysis and the development of advanced materials. For definitive quantitative data, researchers are directed to the peer-reviewed literature, which provides the authoritative foundation for further investigation and application.

References

Derivatisierung von 2,2'-Dimethyl-1,1'-binaphthalin zur Herstellung chiraler Liganden: Ein technischer Leitfaden für Forscher

Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 2,2'-Dimethyl-1,1'-binaphthalin-Grundgerüsts, einer wichtigen Vorstufe für die Entwicklung von C₂-symmetrischen chiralen Liganden. Axiale Chiralität, wie sie im Binaphthylsystem vorliegt, ist ein Grundpfeiler der asymmetrischen Katalyse, die für die Herstellung enantiomerenreiner Verbindungen in der Pharma- und Feinchemikalienindustrie unerlässlich ist.[1][2][3] Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die wichtigsten Synthesestrategien, detaillierte experimentelle Protokolle und die kausalen Zusammenhänge hinter den methodischen Entscheidungen. Wir untersuchen die Funktionalisierung der peripheren Methylgruppen, die regioselektive Einführung von Substituenten über die gezielte ortho-Metallierung (DoM) und die Modifikation an weiteren Positionen des Naphthylrings. Ziel ist es, ein tiefgreifendes Verständnis für die Synthese maßgeschneiderter Liganden zu vermitteln, deren sterische und elektronische Eigenschaften für spezifische katalytische Anwendungen optimiert werden können.

Einleitung: Die Bedeutung des Binaphthyl-Grundgerüsts in der asymmetrischen Katalyse

Die asymmetrische Katalyse ist ein unverzichtbares Werkzeug der modernen organischen Synthese, das die Herstellung eines einzelnen Enantiomers eines chiralen Moleküls ermöglicht. Dies ist von entscheidender Bedeutung, da die biologische Aktivität von Arzneimitteln oft von ihrer spezifischen dreidimensionalen Anordnung abhängt. Chiralen Liganden kommt hierbei die zentrale Rolle zu, die Stereoselektivität einer metallkatalysierten Reaktion zu steuern.[1]

Unter den unzähligen entwickelten Ligandentypen hat sich das 1,1'-Binaphthyl-Gerüst als eine besonders privilegierte Struktur erwiesen.[2] Seine definierte axiale Chiralität, die aus der gehinderten Rotation um die C-C-Einfachbindung zwischen den beiden Naphthyleinheiten resultiert, schafft eine stabile und vorhersagbare chirale Umgebung um das Metallzentrum.[4][5] Prominente Beispiele wie BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) und BINOL (1,1'-Bi-2-naphthol) haben die Leistungsfähigkeit dieses Gerüsts in einer Vielzahl von Reaktionen, einschließlich asymmetrischer Hydrierungen und C-C-Kupplungen, unter Beweis gestellt.[4][6]

Das 2,2'-Dimethyl-1,1'-binaphthalin (hier als DM-BINAPh-Grundgerüst bezeichnet) dient als vielseitiger Ausgangspunkt für eine neue Generation von Liganden.[7] Die Methylgruppen in den 2,2'-Positionen üben einen signifikanten sterischen Einfluss aus, der die Topologie des Liganden-Metall-Komplexes und damit die Enantioselektivität der Katalyse beeinflussen kann. Die Derivatisierung dieses Grundgerüsts ermöglicht es, zusätzliche funktionelle Gruppen einzuführen, um die sterischen und elektronischen Eigenschaften des Liganden fein abzustimmen und seine Löslichkeit oder Bindungsaffinität an das Metallzentrum zu modifizieren.

Dieser Leitfaden konzentriert sich auf die wichtigsten synthetischen Methoden zur gezielten Funktionalisierung des 2,2'-Dimethyl-1,1'-binaphthalin-Kerns.

Synthesestrategien zur Derivatisierung

Die Modifikation des DM-BINAPh-Grundgerüsts kann über mehrere strategische Ansätze erfolgen. Die Wahl der Methode hängt von der gewünschten Position und Art der einzuführenden funktionellen Gruppe ab.

Strategie 1: Funktionalisierung der Methylgruppen

Die Methylgruppen in den 2,2'-Positionen sind benzylische Positionen und somit anfällig für Radikalreaktionen. Dies eröffnet einen direkten Weg zur Einführung einer Vielzahl von Funktionalitäten. Eine typische Sequenz beinhaltet eine radikalische Bromierung mit N-Bromsuccinimid (NBS), gefolgt von einer nukleophilen Substitution.

Kausale Begründung: Die Verwendung von NBS in Gegenwart eines Radikalinitiators wie Azobisisobutyronitril (AIBN) oder unter Lichteinwirkung ermöglicht die selektive Bromierung an der benzylischen Position, ohne den aromatischen Ring anzugreifen. Das resultierende benzylische Bromid ist ein vielseitiges Elektrophil, das mit einer breiten Palette von Nukleophilen (z. B. Phosphinen, Aminen, Alkoxiden) umgesetzt werden kann, um die gewünschten Liganden zu erzeugen.

Experimentelles Protokoll: Synthese von 2,2'-Bis(brommethyl)-1,1'-binaphthalin

-

Reaktionsaufbau: In einem trockenen, mit einem Rückflusskühler und einem Magnetrührer ausgestatteten Dreihalskolben werden 2,2'-Dimethyl-1,1'-binaphthalin (1,0 Äq.), N-Bromsuccinimid (2,2 Äq.) und eine katalytische Menge AIBN (0,1 Äq.) in trockenem Tetrachlorkohlenstoff (CCl₄) oder Benzol suspendiert.

-

Reaktionsdurchführung: Die Mischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) zum Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt. Das ausgefallene Succinimid wird durch Filtration entfernt. Das Filtrat wird nacheinander mit einer wässrigen Natriumthiosulfatlösung (zur Zerstörung von überschüssigem Brom) und Wasser gewaschen.

-

Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Umkristallisation (z. B. aus Hexan/Ethylacetat) gereinigt, um das Zielprodukt zu erhalten.

Strategie 2: Gezielte ortho-Metallierung (DoM) an den 3,3'-Positionen

Die gezielte ortho-Metallierung (DoM) ist eine leistungsstarke Methode zur regioselektiven Funktionalisierung aromatischer Ringe.[8][9] Dabei koordiniert eine Organolithiumbase an eine heteroatomhaltige dirigierende Metallierungsgruppe (DMG) und deprotoniert selektiv die sterisch zugänglichste ortho-Position.[8][10] Um diese Strategie auf das DM-BINAPh-Grundgerüst anzuwenden, muss zunächst eine geeignete DMG in den Naphthylring eingeführt werden, was typischerweise vor dem binaphthyl-bildenden Kupplungsschritt geschieht. Für die Funktionalisierung in der 3,3'-Position wäre ein Ausgangsmaterial wie 2-Methyl-1-naphthol erforderlich, das zunächst mit einer DMG (z. B. einer Carbamatgruppe) geschützt wird, bevor die oxidative Kupplung zum Binaphthyl-System erfolgt.

Kausale Begründung: Gruppen wie O-Carbamate (OCONR₂) oder tertiäre Amide (CONR₂) sind ausgezeichnete DMGs, da sie stark an Lithiumionen koordinieren.[9] Die Verwendung von Basen wie sec-Butyllithium (s-BuLi) oder tert-Butyllithium (t-BuLi), oft in Verbindung mit dem Komplexbildner N,N,N',N'-Tetramethylethylendiamin (TMEDA), bei tiefen Temperaturen (-78 °C) gewährleistet eine schnelle und saubere Deprotonierung an der ortho-Position, bevor Nebenreaktionen auftreten können.[9] Das resultierende Aryllithium-Intermediat kann dann mit verschiedenen Elektrophilen abgefangen werden.

Experimentelles Protokoll: ortho-Lithierung und Phosphinierung eines DMG-geschützten Vorläufers

-

Reaktionsaufbau: Ein trockener Schlenk-Kolben wird mit dem DMG-geschützten Binaphthyl-Vorläufer (1,0 Äq.) und trockenem Tetrahydrofuran (THF) unter einer Argonatmosphäre befüllt und auf -78 °C (Trockeneis/Aceton-Bad) gekühlt.

-

Lithierung: sec-Butyllithium (2,2 Äq. in Cyclohexan) wird langsam über eine Spritze zu der gerührten Lösung gegeben. Die Mischung wird für 1-2 Stunden bei -78 °C gerührt, um die vollständige Bildung des Dianions zu gewährleisten.

-

Elektrophiler Quench: Chlordiphenylphosphin (2,3 Äq.) wird langsam zu der Lösung gegeben. Die Reaktionsmischung wird für weitere 2 Stunden bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmt.

-

Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Ammoniumchloridlösung (NH₄Cl) gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt. Anschließend wird die DMG unter geeigneten Bedingungen (z. B. saure oder basische Hydrolyse) entfernt, um den finalen Liganden freizusetzen.

Strategie 3: Funktionalisierung an weiteren Ringpositionen (z. B. 8,8')

Die Einführung von Funktionalitäten an Positionen, die weiter von den Methylgruppen entfernt sind, wie z. B. die peri-Positionen 8 und 8', erfordert in der Regel eine mehrstufige Synthese, die von entsprechend substituierten Naphthalin-Vorläufern ausgeht.[4][11] Ein gängiger Ansatz ist die Synthese eines funktionalisierten Naphthols, dessen oxidative Kupplung zum entsprechenden BINOL-Derivat und die anschließende Umwandlung der Hydroxylgruppen in andere Funktionalitäten.

Kausale Begründung: Dieser Ansatz bietet maximale Flexibilität, da eine breite Palette von kommerziell erhältlichen oder leicht zugänglichen substituierten Naphthalinen als Ausgangsmaterialien dienen kann. Die oxidative Kupplung, oft katalysiert durch Kupfer- oder Eisensalze, ist eine robuste Methode zur Bildung des Binaphthyl-Gerüsts.[4] Die nachfolgende Umwandlung der 2,2'-Hydroxygruppen (z. B. in Triflate) ermöglicht die Einführung von Phosphingruppen über Kreuzkupplungsreaktionen.

Anwendungen und Leistungsvergleich in der asymmetrischen Katalyse

Die aus dem DM-BINAPh-Grundgerüst abgeleiteten Liganden finden Anwendung in einer Vielzahl von asymmetrischen Transformationen. Insbesondere die Einführung von Phosphingruppen führt zu Liganden vom BINAP-Typ, die in der Hydrierung und in Kreuzkupplungsreaktionen hochwirksam sind. Die Substituenten am Binaphthyl-Gerüst beeinflussen direkt die Ergebnisse der Katalyse.

Einfluss der Substituenten:

-

Sterischer Einfluss: Größere Substituenten in den 3,3'-Positionen können den "chiralen Graben" des Liganden verengen, was zu einer höheren Enantioselektivität führen kann, indem die möglichen Annäherungswege des Substrats an das Metallzentrum stärker eingeschränkt werden.[12][13][14]

-

Elektronischer Einfluss: Elektronenschiebende oder -ziehende Gruppen am aromatischen Gerüst modifizieren die Elektronendichte am koordinierenden Atom (z. B. Phosphor), was die Reaktivität und Stabilität des Katalysators beeinflusst.

Tabelle 1: Repräsentativer Leistungsvergleich von DM-BINAPh-basierten Liganden

| Ligand-Struktur (Beispiel) | Reaktionstyp | Substrat | Ausbeute (%) | Enantiomerenüberschuss (ee, %) |

| 2,2'-Bis(diphenylphosphinomethyl)-1,1'-binaphthalin | Asymmetrische Hydrierung | Methyl-2-acetamidoacrylat | >95 | 92 |

| 3,3'-Bis(trimethylsilyl)-2,2'-bis(diphenylphosphino)-... | Asymmetrische Hydrierung | Dimethylitaconat | >99 | 98 |

| 3,3'-Dimethoxy-2,2'-bis(diphenylphosphino)-... | Rh-katalysierte Hydrierung | (Z)-α-Acetamidocinnamat | 98 | 96 |

| 8,8'-Bis(diphenylphosphino)-... | Suzuki-Miyaura-Kupplung | 1-Bromnaphthalin | 85 | >99 |

Hinweis: Die Daten in dieser Tabelle sind repräsentative Beispiele, die auf Literaturwerten für analoge substituierte BINAP-Systeme basieren, um das Prinzip zu veranschaulichen.[12][13][15]

// Nodes Core [label="DM-BINAPh\nGrundgerüst", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="Derivatisierungs-\nstrategie\n(Position, Funktion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Subst [label="Substituenten-\neigenschaften", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Steric [label="Sterischer Anspruch\n(z.B. Größe)", fillcolor="#FFFFFF"]; Electronic [label="Elektronische Effekte\n(z.B. +I/-M)", fillcolor="#FFFFFF"]; Ligand [label="Finaler chiraler\nLigand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Metall-Ligand-\nKomplex", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Performance [label="Katalytische\nLeistung", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Yield [label="Ausbeute", fillcolor="#FFFFFF"]; EE [label="Enantioselektivität\n(ee%)", fillcolor="#FFFFFF"];

// Edges Core -> Deriv [label="modifiziert"]; Deriv -> Subst [label="bestimmt"]; Subst -> Ligand [label="definiert"]; {Steric, Electronic} -> Subst [arrowhead=none]; Ligand -> Catalyst [label="bildet"]; Catalyst -> Performance [label="beeinflusst"]; {Yield, EE} -> Performance [arrowhead=none]; } } Abbildung 2: Logischer Zusammenhang zwischen Ligandensynthese und katalytischer Leistung.

Fazit und Ausblick

Das 2,2'-Dimethyl-1,1'-binaphthalin-Grundgerüst ist eine wertvolle Plattform für die Synthese neuartiger chiraler Liganden. Durch die gezielte Anwendung von Synthesestrategien wie der Funktionalisierung der Methylgruppen, der gezielten ortho-Metallierung und der Synthese über funktionalisierte Vorläufer können Forscher eine breite Palette von Liganden mit maßgeschneiderten sterischen und elektronischen Eigenschaften herstellen. Diese Fähigkeit zur Feinabstimmung ist entscheidend, um die Effizienz und Selektivität in der asymmetrischen Katalyse zu maximieren und die Entwicklung neuer synthetischer Methoden für die Herstellung komplexer, enantiomerenreiner Moleküle voranzutreiben. Zukünftige Forschungsarbeiten könnten sich auf die Entwicklung noch effizienterer Syntheserouten und die Anwendung dieser Liganden in neuen katalytischen Systemen, beispielsweise in der C-H-Aktivierung, konzentrieren.[3][5]

Referenzen

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

-

Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation. Organic Letters, 7(17), 3765–3768. --INVALID-LINK--

-

Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from --INVALID-LINK--

-

Chiral Binaphthalene Diamine Derivatives for Asymmetric Synthesis and Catalysis. (2024, December 23). UCHEM. Retrieved January 3, 2026, from --INVALID-LINK--

-

Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

-

ChemInform Abstract: Synthesis of Novel Chiral Binaphthalene-Bridged Diporphyrins. (2010, May 18). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

-

Lin, G., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. --INVALID-LINK--

-

Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. (2014). The Royal Society of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

-

Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation. Figshare. --INVALID-LINK--

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). PubMed. --INVALID-LINK--

-

Directed (ortho) Metallation. (n.d.). University of Michigan. Retrieved January 3, 2026, from --INVALID-LINK--

-

Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogenation. Organic Letters, 7(17), 3765–3768. --INVALID-LINK--

-

Smrcina, M., Lorenc, M., Hanus, V., & Kocovsky, P. (1991). Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. The Journal of Organic Chemistry, 56(10), 3534–3538. --INVALID-LINK--

-

Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. (2022). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

-

Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. --INVALID-LINK--

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--

-